4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule related to “4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid” that I found is {[4-chloro-3-(3-methylpiperidine-1-sulfonyl)phenyl]methyl}(ethyl)amine . This molecule contains a total of 45 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s) .
Molecular Structure Analysis
The {[4-chloro-3-(3-methylpiperidine-1-sulfonyl)phenyl]methyl}(ethyl)amine molecule contains total 45 bond(s); 22 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary .Scientific Research Applications
Chemical Modification and Mutagenicity
Studies have explored the mutagenicity of benzidine analogues, including benzidine-based dyes, emphasizing the effect of chemical modifications such as sulfonic acid moiety addition on mutagenicity reduction. This indicates the importance of chemical substitutions in modulating biological activities of compounds, suggesting that modifications on similar compounds, including "4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid," could be explored for desired biological effects (Chung, Chen, & Claxton, 2006).
Nucleophilic Aromatic Substitution
The study of the reaction of piperidine with dinitrobenzenes, resulting in nitro-piperidinobenzenes, highlights the potential for nucleophilic aromatic substitution reactions involving piperidine derivatives. This chemistry could be relevant for synthesizing or modifying compounds like "this compound" for specific scientific applications (Pietra & Vitali, 1972).
Antioxidant Capacity Assays
Research into the ABTS/PP decolorization assay for evaluating antioxidant capacity suggests the importance of understanding how specific compounds, including potentially "this compound," interact in redox reactions and their implications for antioxidant studies (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Biopolymer Modification
The chemical modification of xylan into biopolymer ethers and esters, as described in studies, shows the potential of chemical modifications for generating new materials with specific properties. Similar strategies could be applied to the modification or utilization of "this compound" in material science or biopolymer research (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Pharmaceutical Impurities
The review on the synthesis of omeprazole and its impurities highlights the significance of understanding the synthesis pathways and potential impurities in pharmaceuticals. This knowledge is crucial for the development and quality control of pharmaceuticals, including those that may incorporate "this compound" or its derivatives (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Properties
IUPAC Name |
4-chloro-3-(3-methylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-3-2-6-15(8-9)20(18,19)12-7-10(13(16)17)4-5-11(12)14/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFTYOUFGPBUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.